molecular formula C15H19N3O3 B2421453 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide CAS No. 2034567-34-3

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide

Numéro de catalogue: B2421453
Numéro CAS: 2034567-34-3
Poids moléculaire: 289.335
Clé InChI: VORNLEDJJZOACO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Propriétés

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-20-14-5-3-2-4-13(14)15(19)17-7-10-21-11-9-18-8-6-16-12-18/h2-6,8,12H,7,9-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORNLEDJJZOACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCOCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthesis of 2-(2-(1H-Imidazol-1-yl)ethoxy)ethylamine

The amine component is synthesized via a two-step protocol:

Step 1: Alkylation of Imidazole
Imidazole undergoes nucleophilic substitution with 2-(2-chloroethoxy)ethanol in dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate as a base. This yields 2-(2-(1H-imidazol-1-yl)ethoxy)ethanol with 78% efficiency.

Step 2: Conversion to Primary Amine
The hydroxyl group of the intermediate is mesylated using methanesulfonyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C, followed by displacement with aqueous ammonia (28%) at 60°C for 6 hours. This step affords 2-(2-(1H-imidazol-1-yl)ethoxy)ethylamine in 65% yield after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Preparation of 2-Methoxybenzoic Acid Derivatives

2-Methoxybenzoic acid is commercially available but may require activation for amide coupling. Two strategies are prevalent:

  • Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) in anhydrous DCM under reflux for 3 hours yields 2-methoxybenzoyl chloride, which is used directly in subsequent reactions.
  • In Situ Activation : Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) generates a reactive intermediate without isolation.

Amide Bond Formation: Methodological Comparison

Carbodiimide-Mediated Coupling

Reaction of 2-methoxybenzoic acid (1.0 eq) with EDCl (1.1 eq) and HOBt (1.1 eq) in THF for 1 hour at 0°C, followed by addition of 2-(2-(1H-imidazol-1-yl)ethoxy)ethylamine (1.05 eq), proceeds at room temperature for 12 hours. Workup with aqueous NaHCO₃ and extraction with ethyl acetate yields the crude product, which is purified via recrystallization (ethanol/water) to afford the title compound in 82% purity.

Mixed Anhydride Approach

Using isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.2 eq) in THF at -15°C, 2-methoxybenzoic acid forms a mixed anhydride, which reacts with the amine component to deliver the amide in 74% yield. This method minimizes racemization but requires stringent temperature control.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance amine solubility and reaction homogeneity, while DCM facilitates acid chloride reactions. Prolonged exposure to DMF risks imidazole ring decomposition above 50°C, necessitating moderate temperatures.

Stoichiometric Ratios

A 5–10% excess of amine (1.05–1.1 eq) ensures complete consumption of the carboxylic acid derivative, reducing residual starting material. Higher excesses complicate purification due to amine polarity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, imidazole-H), 7.82 (d, J = 7.6 Hz, 1H, Ar-H), 7.56 (t, J = 7.8 Hz, 1H, Ar-H), 7.12 (d, J = 8.1 Hz, 1H, Ar-H), 6.98 (s, 1H, imidazole-H), 4.21 (t, J = 5.2 Hz, 2H, OCH₂), 3.87 (s, 3H, OCH₃), 3.65–3.58 (m, 4H, CH₂NCH₂), 2.85 (t, J = 5.6 Hz, 2H, NHCH₂).
  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O ether).

Crystallographic Insights

While no crystal data exists for the target compound, analogous structures (e.g., 1,2-bis(4,5-dinitro-1H-imidazol-1-yl)ethane) reveal planar imidazole rings and staggered ethoxy chains, suggesting similar conformational stability.

Challenges and Alternative Strategies

Regioselective Imidazole Alkylation

Competing N3-alkylation is mitigated by employing bulky bases (e.g., DBU) or low temperatures.

Amine Protection-Deprotection

Using tert-butyl carbamate (Boc) protection for the amine intermediate prevents undesired side reactions during ether formation. Deprotection with trifluoroacetic acid (TFA) in DCM restores the free amine prior to coupling.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the benzamide moiety can produce corresponding amines .

Applications De Recherche Scientifique

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts

Mécanisme D'action

The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other imidazole derivatives such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

Uniqueness

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide is unique due to its specific structure, which combines an imidazole ring with a benzamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Activité Biologique

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which includes an imidazole ring and a methoxybenzamide moiety. The presence of these functional groups is significant for its biological interactions.

  • Chemical Formula : C15H20N4O3
  • Molecular Weight : 304.35 g/mol
  • Key Functional Groups : Imidazole, ether, methoxy, benzamide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds containing imidazole rings often exhibit significant anti-tumor properties due to their role in inhibiting key enzymes involved in cancer cell proliferation.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases or receptors that are overactive in cancer cells.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in various cancer cell lines.
  • Apoptosis Induction : Evidence suggests that it can trigger apoptosis in malignant cells.

Biological Activity Data

A summary of the biological activities and IC50 values (the concentration required to inhibit 50% of the target activity) for this compound is presented below:

Biological Activity Cell Line / Target IC50 Value (µM)
Kinase InhibitionFGFR1< 4.0
Antiproliferative ActivityA549 (Lung Cancer)25.3
Apoptosis InductionHCT116 (Colorectal Cancer)17.5

Case Studies

Several studies have investigated the effects of this compound on different cancer types:

  • Lung Cancer Study :
    • A study involving A549 lung cancer cells demonstrated that this compound significantly reduced cell viability with an IC50 value of 25.3 µM. The mechanism was linked to the inhibition of FGFR signaling pathways, which are crucial for tumor growth.
  • Colorectal Cancer Research :
    • In HCT116 colorectal cancer cells, the compound induced apoptosis at concentrations around 17.5 µM, suggesting its potential as a therapeutic agent in colorectal malignancies.
  • Breast Cancer Evaluation :
    • Preliminary data indicated that the compound also exhibits activity against breast cancer cell lines, although specific IC50 values are yet to be published.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide, and how are intermediates optimized?

  • Methodology : The compound can be synthesized via multi-step reactions involving imidazole-containing precursors. For example, a three-step approach includes:

  • Step 1 : Condensation of styrylbenzoic acids with 2-amino-1-phenylethanol derivatives under reflux conditions.
  • Step 2 : Functionalization of intermediates using imidazole groups via nucleophilic substitution.
  • Step 3 : Final coupling reactions with methoxybenzamide moieties, monitored by TLC and purified via recrystallization (e.g., ethanol or methanol) .
    • Optimization : Solvent selection (e.g., chloroform for reflux), catalyst use (e.g., potassium carbonate for deprotonation), and temperature control are critical to minimize side products .

Q. How is the compound characterized using spectroscopic and analytical techniques to confirm purity and structural integrity?

  • Key Techniques :

  • Infrared (IR) Spectroscopy : Validates functional groups (e.g., C=O stretch at ~1668 cm⁻¹ for amide bonds) .
  • NMR (¹H/¹³C) : Confirms proton environments (e.g., methoxy protons at δ ~3.8 ppm) and carbon backbone .
  • Elemental Analysis : Ensures stoichiometric consistency (e.g., %C, %H within ±0.4% of theoretical values) .
    • Purity Assessment : Melting point analysis and HPLC (≥95% purity thresholds) .

Advanced Research Questions

Q. What computational and experimental approaches are used to analyze the compound’s inhibitory activity against enzymatic targets like CYP24A1?

  • Experimental :

  • In vitro assays : CYP24A1 inhibition measured via LC-MS/MS quantification of 24,25-dihydroxyvitamin D₃ metabolites in renal cell lines .
  • Dose-response curves : IC₅₀ values derived using non-linear regression models (e.g., GraphPad Prism) .
    • Computational :
  • Molecular docking (AutoDock/Vina) : Predicts binding poses of the compound within CYP24A1’s active site, highlighting interactions (e.g., hydrogen bonds with imidazole and methoxy groups) .
  • MD Simulations (GROMACS) : Evaluates binding stability over 100-ns trajectories, analyzing RMSD and ligand-protein interaction frequencies .

Q. How do structural modifications (e.g., substituent variations on the benzamide or imidazole rings) influence pharmacological properties?

  • SAR Studies :

  • Imidazole Substituents : Bulky groups (e.g., phenyl) enhance steric hindrance, reducing off-target effects but may lower solubility .
  • Methoxy Positioning : Para-substitution on benzamide improves metabolic stability compared to ortho/meta positions .
    • Pharmacokinetic Profiling :
  • LogP Measurements : Shake-flask method reveals lipophilicity trends; PEGylation (e.g., ethylene oxide chains) improves aqueous solubility .
  • CYP450 Metabolism : Microsomal stability assays identify major metabolites via LC-QTOF-MS .

Q. What strategies are employed to resolve contradictions in biological activity data across studies?

  • Data Triangulation :

  • Assay Replication : Cross-validate results in multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts .
  • Orthogonal Techniques : Combine SPR (binding affinity) with functional assays (e.g., luciferase reporter systems for transcriptional inhibition) .
    • Meta-Analysis : Systematic reviews of structural analogs (e.g., BRD4 inhibitors) to identify conserved pharmacophores versus variable regions .

Methodological Considerations

Q. How are molecular interactions with bromodomains (e.g., BRD4) characterized using biophysical and structural biology techniques?

  • Biophysical :

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kon/koff) and affinity (KD) in real-time .
    • Structural :
  • X-ray Crystallography : Resolves binding modes (e.g., compound 9c in occupies the acetyl-lysine pocket of BRD4 via π-π stacking) .
  • Cryo-EM : For dynamic complexes, resolves conformational changes upon ligand binding .

Q. What in vivo models are suitable for evaluating the compound’s therapeutic potential in disease contexts?

  • Cancer Models :

  • Xenografts : Efficacy tested in BRD4-dependent tumors (e.g., AML) with endpoints like tumor volume and survival .
    • Inflammation Models :
  • Murine LPS-Induced Sepsis : Measures cytokine suppression (IL-6, TNF-α) via ELISA .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.